3-(Nitromethyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(nitromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBQHEINHFBKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724885 | |

| Record name | 3-(Nitromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313739-08-0 | |

| Record name | 3-(Nitromethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Nitromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Nitromethyl)oxetane for Scientific Professionals

Abstract

The oxetane ring, a strained four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal and materials chemistry.[1][2] Its unique physicochemical properties—acting as a polar, metabolically stable, and compact isostere for gem-dimethyl or carbonyl groups—have driven significant interest in its application.[1] This guide provides a comprehensive technical overview of 3-(nitromethyl)oxetane, a key building block that combines the advantageous structural features of the oxetane ring with the versatile reactivity of a primary nitroalkane. We will delve into its core chemical properties, structure, a validated synthesis protocol, reactivity profile, and critical safety considerations to support its application in drug discovery and advanced materials research.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₇NO₃, is a unique molecule where the strained, polar oxetane ring is appended with an electron-withdrawing nitromethyl group. This combination dictates its physical and chemical behavior.

Structural Analysis

The core of the molecule is the oxetane ring, a four-membered heterocycle characterized by significant ring strain (approximately 106 kJ/mol), which is less than that of an epoxide but substantially more than a tetrahydrofuran (THF) ring.[3] This inherent strain influences its reactivity, particularly its susceptibility to ring-opening under certain conditions. X-ray crystallographic studies on the closely related precursor, 3-(nitromethylene)oxetane, reveal that the oxetane ring is puckered, with endocyclic bond angles deviating significantly from the ideal tetrahedral angle of 109.5°.[4] For instance, the C-C-C angle within the ring is considerably compressed to around 88°, while the C-O-C angle is approximately 91°.[4] This puckered conformation is a strategy to relieve some of the torsional strain from eclipsing interactions.[1]

The nitromethyl substituent at the 3-position is a powerful electron-withdrawing group, which influences the electron density of the adjacent oxetane ring and imparts unique reactivity to the methylene protons of the CH₂NO₂ group.

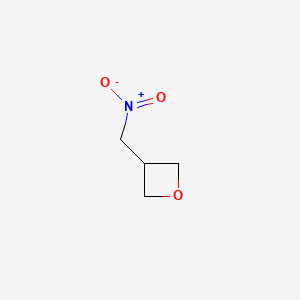

Caption: 2D Structure of this compound.

Physicochemical Data

The integration of a polar oxetane ring and a nitro group results in a molecule with distinct properties suitable for various chemical transformations and applications. Key quantitative data are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₃ | PubChem |

| Molecular Weight | 117.10 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1313739-08-0 | PubChem |

| Exact Mass | 117.042593085 Da | PubChem |

| XLogP3-AA (Lipophilicity) | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves a two-step sequence starting from commercially available oxetan-3-one. The causality behind this choice is the well-established reactivity of ketones and the specific chemistry of nitroalkanes.

Overall Synthetic Scheme:

-

Henry (Nitroaldol) Condensation: Reaction of oxetan-3-one with nitromethane to form the nitroalkene intermediate, 3-(nitromethylene)oxetane. This reaction is driven by the acidity of the α-protons of nitromethane and the electrophilicity of the ketone.

-

Chemoselective Reduction: Reduction of the carbon-carbon double bond of the nitroalkene intermediate without affecting the nitro group or inducing the opening of the oxetane ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol Objective: To synthesize, purify, and validate the structure of this compound.

Materials:

-

Oxetan-3-one

-

Nitromethane (CH₃NO₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous cerium(III) chloride (CeCl₃)

-

Anhydrous methanol (MeOH) and dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

Part A: Synthesis of 3-(Nitromethylene)oxetane (Intermediate) This procedure is adapted from the established condensation reaction.

-

To a stirred solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent), add a catalytic amount of a suitable base (e.g., ethylenediammonium diacetate).

-

Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the mixture and remove excess nitromethane under reduced pressure.

-

The crude residue, 3-(nitromethylene)oxetane, can be purified by crystallization or column chromatography. It is a white solid with a melting point of approximately 52 °C.[4]

Part B: Selective Reduction to this compound This step is critical. A mild reducing agent is chosen to selectively reduce the C=C bond while preserving the nitro group and the strained oxetane ring. The Luche reduction conditions (NaBH₄/CeCl₃) are well-suited for this type of 1,4-reduction of an α,β-unsaturated nitro compound.

-

Suspend anhydrous CeCl₃ (1.1 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Argon) and stir vigorously for 1 hour at room temperature to form a fine slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Add a solution of 3-(nitromethylene)oxetane (1.0 eq) in MeOH to the slurry.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side reactions.

-

Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.

-

Extract the aqueous phase with dichloromethane (DCM) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Part C: Purification and Validation

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent in vacuo.

-

Validation: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |

| ¹H NMR | |||

| -CH ₂-NO₂ | ~ 4.5 - 4.7 | Doublet | Correlates to C3 of oxetane |

| -O-CH ₂- (ring) | ~ 4.6 - 4.9 | Multiplet | Correlates to C3 of oxetane |

| -CH - (ring) | ~ 3.3 - 3.6 | Multiplet | Correlates to CH₂NO₂ and O-CH₂ |

| ¹³C NMR | |||

| -C H₂-NO₂ | ~ 75 - 80 | ||

| -O-C H₂- (ring) | ~ 70 - 75 | ||

| -C H- (ring) | ~ 30 - 35 |

Note: Predicted shifts are based on standard functional group values and data from similar substituted oxetanes.[5]

Chemical Reactivity and Stability

The reactivity of this compound is governed by three main features: the stability of the oxetane ring, the reactivity of the nitro group, and the acidity of the α-protons.

Caption: Key reactivity and stability profile.

Oxetane Ring Stability

The oxetane ring is significantly more stable than an epoxide but can be opened under specific conditions.

-

Acidic Conditions: The ring is susceptible to opening in the presence of strong Brønsted or Lewis acids.[3][6] The reaction proceeds via protonation of the ring oxygen, which activates the ring for nucleophilic attack, typically yielding 1,3-difunctionalized products. However, 3,3-disubstituted oxetanes show remarkable stability, even at pH 1.[7]

-

Basic Conditions: The oxetane ring is generally very stable under basic conditions, a key advantage over epoxides.[2][7] Ring-opening is typically very slow.[2][7]

-

Reductive/Oxidative Conditions: The ring is stable to many common reagents. It withstands catalytic hydrogenation (e.g., H₂/Pd), which is often used to reduce other functional groups.[2][8] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may cause ring cleavage, but often require elevated temperatures.[7]

Nitro Group Reactivity

The primary nitro group offers a gateway to extensive functionalization:

-

Reduction: The nitro group can be readily reduced to a primary amine (-(aminomethyl)oxetane) using various methods, such as catalytic hydrogenation over Raney Nickel or platinum, or chemical reduction with agents like zinc or iron in acidic media. This creates a valuable building block for introducing the oxetane-methylamine motif.

-

Nef Reaction: The primary nitro group can be converted into a carbonyl group (aldehyde) under specific oxidative conditions (the Nef reaction), yielding 3-formyloxetane.

-

Denitration: Reductive or radical-based denitration can replace the nitro group with a hydrogen, yielding 3-methyloxetane.

α-Proton Acidity

The protons on the carbon adjacent to the nitro group (-CH ₂-NO₂) are acidic (pKa ≈ 10 in DMSO for nitromethane) and can be removed by a suitable base to form a nitronate anion. This nucleophilic species can then participate in a variety of C-C bond-forming reactions, such as Michael additions, aldol reactions, and alkylations, allowing for further elaboration of the side chain.

Applications in Research and Development

The dual functionality of this compound makes it a strategic building block for both pharmaceutical and materials science.

-

Medicinal Chemistry: As a bioisostere, the oxetane ring can improve key drug properties like aqueous solubility and metabolic stability while reducing lipophilicity compared to a gem-dimethyl group.[1] The nitromethyl handle can be converted into an amine, which is a common pharmacophore, or used to construct more complex side chains. This allows for the rapid generation of diverse compound libraries built around a stable, polar core.

-

Energetic Materials: The precursor, 3-(nitromethylene)oxetane, is recognized as a promising building block for energetic polymers and binders due to the presence of the explosophoric nitro group and the oxetane's role as a binder backbone.[4][9] While this compound itself is saturated, its derivatives, formed through reactions at the nitro group, are of significant interest in this field.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical entities is paramount. A comprehensive risk assessment must be performed before use.

-

General Hazards: While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. The precursor, 3-(nitromethylene)oxetane, is noted for being an energetic compound. The presence of the nitro group suggests potential for thermal instability and toxicity. Nitromethane itself is flammable, toxic, and can be explosive under certain conditions.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidizing/reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands out as a highly valuable and versatile building block for advanced chemical synthesis. Its structure marries the beneficial physicochemical properties of the strained oxetane ring with the rich synthetic potential of a primary nitroalkane. By understanding its synthesis, reactivity, and stability profile as outlined in this guide, researchers in drug development and materials science can confidently and safely leverage this molecule to accelerate their discovery programs.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57371206, this compound. PubChem. Retrieved January 10, 2026, from [Link].

-

Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(6), 2781-2790. [Link]

-

Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich Electronic University Publications. [Link]

-

Royal Society of Chemistry (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances. [Link]

-

Dong, V. M. Group (2010). Oxetane Presentation. University of California, Irvine. [Link]

-

Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Nitromethane. Retrieved January 10, 2026, from [Link]

-

Klapötke, T. M. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Dissertation, LMU München. [Link]

-

Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

-

Pericàs, M. A., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]

-

Penchev, A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11126293, 3-Methyl-3-(nitromethyl)oxetane. PubChem. Retrieved January 10, 2026, from [Link].

-

Oreate AI (2025). Nitromethane: A Review of Chemical Properties and Applications. Oreate AI Blog. Retrieved January 10, 2026, from [Link]

-

Ramirez, A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ddd.uab.cat [ddd.uab.cat]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Nitromethane: A Review of Chemical Properties and Applications - Oreate AI Blog [oreateai.com]

Synthesis and Application of 3-(Nitromethylene)oxetane: A Key Intermediate from Oxetan-3-one for Drug Discovery

Executive Summary: The oxetane ring is a highly valued structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, its incorporation can lead to significant enhancements in a drug candidate's profile.[1][2] Oxetan-3-one has emerged as a versatile and accessible starting material for the synthesis of a wide array of functionalized oxetane building blocks.[4][5]

This technical guide provides an in-depth examination of the synthesis of 3-(nitromethylene)oxetane, a pivotal intermediate derived from oxetan-3-one. The core transformation is a robust, one-pot sequence initiated by a base-catalyzed Henry (nitroaldol) reaction with nitromethane, followed by a controlled dehydration step.[6][7][8] The resulting product, 3-(nitromethylene)oxetane, is a potent Michael acceptor, opening a gateway to a diverse library of 3,3-disubstituted oxetane scaffolds through conjugate addition reactions.[1][6] This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses the extensive synthetic utility of this key intermediate for researchers, scientists, and professionals in drug development.

Part 1: The Core Synthesis - From Oxetan-3-one to 3-(Nitromethylene)oxetane

Reaction Principle: A Tandem Henry Reaction and Dehydration

The synthesis of 3-(nitromethylene)oxetane from oxetan-3-one is a classic example of a tandem reaction sequence that leverages fundamental principles of organic chemistry. The process begins with the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, first described by Louis Henry in 1895.[9] In this specific application, the nucleophilic nitronate anion, generated from nitromethane, attacks the electrophilic carbonyl carbon of oxetan-3-one. This is immediately followed by an in-situ dehydration of the resulting β-nitro alcohol intermediate to yield the target α,β-unsaturated nitroalkene. This one-pot approach is efficient and avoids the isolation of the potentially unstable alcohol intermediate.

Mechanism Deep Dive

The overall transformation can be dissected into two primary mechanistic steps:

-

Step A: Base-Catalyzed Henry Addition: A suitable base, typically a tertiary amine like triethylamine (NEt₃), abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2 in water) to form a resonance-stabilized nitronate anion. This potent carbon nucleophile then attacks the carbonyl carbon of oxetan-3-one, forming a tetrahedral β-nitro alkoxide intermediate. Subsequent protonation would yield the 3-(hydroxymethyl)-3-(nitromethyl)oxetane adduct.[9][10]

-

Step B: Mesylation and E2 Elimination (Dehydration): To facilitate dehydration, the reaction is performed at low temperatures (e.g., -78 °C) and an acylating reagent, most commonly methanesulfonyl chloride (MsCl), is introduced.[7][11] The β-nitro alcohol intermediate reacts with MsCl to form a mesylate, converting the hydroxyl group into an excellent leaving group (-OMs). The presence of excess base then facilitates an anti-periplanar E2 elimination, removing the mesylate and a proton from the nitromethyl group to form the thermodynamically stable conjugated double bond of 3-(nitromethylene)oxetane.[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 7. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. Henry Reaction [organic-chemistry.org]

- 11. rsc.org [rsc.org]

A Technical Guide to 3-(Nitromethyl)oxetane: A Versatile Building Block in Modern Chemistry

Introduction

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of novel structural motifs is paramount to accessing new chemical space and optimizing molecular properties. The oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable scaffold. Its inherent ring strain and polarity make it a compelling bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] The introduction of an oxetane can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines.[3] This guide provides an in-depth technical overview of 3-(Nitromethyl)oxetane, a key derivative that serves as a gateway to a diverse array of functionalized oxetane systems for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a foundational building block whose properties are crucial for its application in further synthetic transformations. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 1313739-08-0 | |

| Molecular Formula | C₄H₇NO₃ | |

| Molecular Weight | 117.10 g/mol | |

| IUPAC Name | This compound | |

| Computed XLogP3 | -0.1 |

Synthesis and Reactivity

The synthesis of this compound is intrinsically linked to its precursor, 3-(nitromethylene)oxetane. The general synthetic strategy involves a two-step process: a Henry (nitroaldol) reaction followed by a reduction.

Synthesis Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of 3-(Nitromethylene)oxetane

The initial step is the condensation of oxetan-3-one with nitromethane, a classic Henry reaction.[4][5] This base-catalyzed reaction forms a β-nitro alcohol, 3-(nitromethyl)oxetan-3-ol. Subsequent dehydration of this intermediate yields the α,β-unsaturated nitro compound, 3-(nitromethylene)oxetane.[6]

Experimental Protocol: Henry Reaction and Dehydration

-

To a solution of oxetan-3-one (1.0 eq) in nitromethane, add a catalytic amount of a suitable base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the intermediate 3-(nitromethyl)oxetan-3-ol can be isolated or directly dehydrated.

-

For dehydration, the reaction mixture is often treated with a dehydrating agent (e.g., mesyl chloride followed by a base, or acidic conditions) to afford 3-(nitromethylene)oxetane.[3]

Part 2: Reduction to this compound

The crucial step to obtain the target compound is the reduction of the nitroalkene double bond of 3-(nitromethylene)oxetane. This is typically achieved through conjugate reduction.

Experimental Protocol: Conjugate Reduction

-

Dissolve 3-(nitromethylene)oxetane (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The exocyclic double bond is selectively reduced without affecting the nitro group or the oxetane ring under these conditions.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

Reactivity Profile

This compound's reactivity is dominated by its two key functional groups: the nitroalkane and the oxetane ring.

-

Nitro Group: The nitro group can be further reduced to an amine, providing a route to 3-(aminomethyl)oxetanes, which are valuable building blocks in medicinal chemistry. The alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion, which can act as a nucleophile in various C-C bond-forming reactions.

-

Oxetane Ring: The oxetane ring is generally more stable than an epoxide but can undergo ring-opening reactions under strongly acidic conditions or with potent nucleophiles.[7] However, 3,3-disubstituted oxetanes exhibit enhanced stability, making them robust scaffolds in drug design.[1][2]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a precursor to 3,3-disubstituted oxetanes. Its precursor, 3-(nitromethylene)oxetane, is an excellent Michael acceptor, readily reacting with a variety of nucleophiles to introduce diverse substituents at the 3-position of the oxetane ring.[8]

Caption: Michael addition to 3-(nitromethylene)oxetane.

This reactivity allows for the synthesis of a library of compounds with tailored physicochemical properties. The resulting 3-substituted-3-(nitromethyl)oxetanes can then be further elaborated, for instance, by reducing the nitro group to an amine, to generate novel amino-oxetane derivatives for screening in drug discovery programs.[7] The oxetane moiety in these structures often imparts improved metabolic stability and solubility compared to analogous structures containing gem-dimethyl or carbonyl groups.[1][3]

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its structure can be confirmed by standard spectroscopic techniques. Based on the analysis of its derivatives, the following characteristic signals are expected:

-

¹H NMR: The spectrum would show characteristic signals for the oxetane ring protons, typically in the range of 4.0-5.0 ppm, and the methylene protons adjacent to the nitro group.

-

¹³C NMR: The carbon signals for the oxetane ring would appear in the shielded region of the spectrum, while the carbon bearing the nitro group would be deshielded.

-

IR Spectroscopy: The spectrum would exhibit strong characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) and the C-O-C stretching of the oxetane ring.

For derivatives of 3-(nitromethylene)oxetane, detailed NMR and crystallographic data are available, confirming the structure of the oxetane core and its substituents.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Handling Nitro Compounds: Nitroalkanes can be energetic and should be handled with care. Avoid exposure to heat, shock, or friction.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is highly recommended to consult the Safety Data Sheet (SDS) for oxetan-3-one and nitromethane before commencing any synthetic work.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis from readily available starting materials and its potential for conversion into a wide range of 3,3-disubstituted oxetanes make it an attractive tool for researchers aiming to modulate the properties of bioactive molecules. The strategic use of the oxetane scaffold continues to grow, and a thorough understanding of the synthesis and reactivity of key intermediates like this compound is essential for the continued development of novel therapeutics and functional materials.

References

- Wuts, P. G. M., & Greene, T. W. (2016). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

- Stepan, A. F., et al. (2012). The pursuit of oxetanes in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424.

- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.

-

LookChem. (n.d.). Cas 922500-95-6, 3-nitromethyleneoxetane. Retrieved from [Link]

-

Wikipedia. (2023). Henry reaction. Retrieved from [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. (2009). Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

- a very versatile and promising building block for energetic oxetane based monomers. (2022). Unpublished manuscript.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57371206, this compound. Retrieved from [Link].

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

Spectroscopic Characterization of 3-(Nitromethyl)oxetane: A Predictive Technical Guide

Foreword for the Researcher

In the landscape of modern drug discovery and materials science, the oxetane motif has emerged as a compelling structural unit, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. Within this class of compounds, 3-(nitromethyl)oxetane presents as a versatile synthetic intermediate. However, a comprehensive, publicly available repository of its experimental spectroscopic data is notably absent from the peer-reviewed literature. This guide, therefore, endeavors to bridge this gap by providing a robust, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Our predictive approach is grounded in the fundamental principles of spectroscopic interpretation and draws upon published data for structurally analogous compounds. While the data presented herein is theoretical, it is intended to serve as a valuable reference for researchers, aiding in the identification and characterization of this important building block.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related structures and established chemical shift principles.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the protons of the oxetane ring and the nitromethyl group. The symmetry of the molecule will influence the appearance of these signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-1' | ~ 4.6 - 4.8 | Doublet of doublets | J ≈ 6-8 Hz |

| H-2, H-2' | ~ 4.4 - 4.6 | Doublet of doublets | J ≈ 6-8 Hz |

| H-3 | ~ 3.0 - 3.3 | Multiplet | |

| H-4, H-4' | ~ 4.5 - 4.7 | Doublet | J ≈ 6-8 Hz |

Causality of Predicted Shifts: The protons on the oxetane ring (H-1, H-1', H-2, H-2') are predicted to appear in the downfield region (~4.4-4.8 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons of the nitromethyl group (H-4, H-4') are also expected to be downfield due to the electron-withdrawing nature of the nitro group. The methine proton (H-3) will likely appear as a multiplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 70 - 75 |

| C-2 | ~ 70 - 75 |

| C-3 | ~ 35 - 40 |

| C-4 | ~ 75 - 80 |

Causality of Predicted Shifts: The carbons of the oxetane ring attached to the oxygen (C-1 and C-2) are expected to have the largest chemical shifts due to the electronegativity of the oxygen atom. The carbon of the nitromethyl group (C-4) will also be significantly deshielded. The methine carbon (C-3) is predicted to have the lowest chemical shift.

Experimental Protocol for NMR Data Acquisition

A standard approach to acquiring NMR data for a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: A generalized workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the oxetane ring and the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | ~ 2850 - 3000 | Medium to Strong |

| NO₂ (asymmetric stretch) | ~ 1540 - 1560 | Strong |

| NO₂ (symmetric stretch) | ~ 1370 - 1390 | Strong |

| C-O-C (ether stretch) | ~ 980 - 1050 | Strong |

Causality of Predicted Absorptions: The strong absorptions for the nitro group (NO₂) are highly characteristic and are expected to be prominent features of the spectrum. The C-O-C stretching vibration of the strained oxetane ring is also a key diagnostic peak. The C-H stretching vibrations are typical for saturated hydrocarbons. This prediction is supported by data from a related compound, methyl [3-(nitromethyl)oxetan-3-yl]-D-valinate, which shows a strong absorption at 1555 cm⁻¹ for the nitro group.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a liquid sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Caption: A simplified workflow for acquiring an IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Molecular Ion and Fragmentation Pattern

The nominal molecular weight of this compound (C₄H₇NO₃) is 117.10 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 117.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 117 | [M]⁺ (Molecular Ion) |

| 71 | [M - NO₂]⁺ |

| 57 | [C₃H₅O]⁺ |

| 43 | [C₂H₃O]⁺ |

Causality of Predicted Fragmentation: The most likely initial fragmentation would be the loss of the nitro group (NO₂), which has a mass of 46, resulting in a fragment at m/z 71. Further fragmentation of the oxetane ring could lead to the formation of smaller ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: A general workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. While awaiting the publication of definitive experimental spectra, this document serves as a foundational resource for scientists working with this versatile compound. The provided protocols for data acquisition offer a standardized framework for the experimental characterization of this and other novel chemical entities.

References

-

Klapötke, T. M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(6), 2735-2742. [Link]

-

Stiasny, L. M. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

de la Fuente, M. C., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

-

PubChem. (n.d.). 3-Methyl-3-(nitromethyl)oxetane. National Center for Biotechnology Information. Retrieved from [Link]

-

Klapötke, T. M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances. [Link]

-

Carreira, E. M., et al. (2014). Synthesis and Structure of Oxetane Containing Tripeptide Motifs. Organic & Biomolecular Chemistry, 12(42), 8453–8463. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 3-(Nitromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, when compared to more conventional functionalities like gem-dimethyl or carbonyl groups.[1] The unique bond angles and electronic distribution within the strained oxetane ring impart distinct conformational preferences, offering a sophisticated tool for scaffold design and lead optimization.[1] 3-(Nitromethyl)oxetane, a derivative of this important class of heterocycles, presents a compelling subject for detailed structural analysis due to the energetic and polar nature of the nitromethyl substituent.

This guide provides a comprehensive analysis of the crystal structure and bond angles of this compound. As of the latest searches of the Cambridge Structural Database (CSD), a definitive, experimentally determined crystal structure for this specific compound has not been publicly deposited.[2] Consequently, this document will provide a detailed examination of the crystallographic data of the closely related precursor, 3-(nitromethylene)oxetane, to infer the structural characteristics of this compound. Furthermore, a rigorous, field-proven experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction is presented, offering a complete roadmap for its empirical validation.

Section 1: Structural Analysis through a Close Chemical Analog

In the absence of direct crystallographic data for this compound, a robust understanding of its molecular geometry can be derived from the experimentally determined structure of its immediate synthetic precursor, 3-(nitromethylene)oxetane.[3] The latter has been subjected to detailed X-ray diffraction studies, providing a high-fidelity template for the oxetane core in a similar electronic environment.

Crystallographic Data of 3-(Nitromethylene)oxetane

3-(Nitromethylene)oxetane crystallizes in the monoclinic space group C2/c. The defining feature of the oxetane ring is its significant deviation from the ideal tetrahedral angles of sp³-hybridized carbon atoms, a direct consequence of substantial ring strain. This strain is a key contributor to the unique chemical reactivity and conformational properties of oxetanes.

The experimentally determined bond angles within the oxetane moiety of 3-(nitromethylene)oxetane are presented in the table below.

| Parameter | Atoms Involved | Value (°) |

| Bond Angle | C1–O1–C2 | 91.13(9) |

| O1–C1–C3 | 90.16(9) | |

| O1–C2–C3 | 90.37(9) | |

| C1–C3–C2 | 88.32(9) | |

| Bond Length | C1-O1 | 1.460(2) Å |

| C3-C1 | 1.503(2) Å | |

| Puckering Angle | 1.23° |

Table 1: Key crystallographic parameters of the oxetane ring in 3-(Nitromethylene)oxetane.

Inferred Structure of this compound

The transition from 3-(nitromethylene)oxetane to this compound involves the reduction of an exocyclic double bond to a single bond, changing the hybridization of the substituent-bearing carbon from sp² to sp³. This modification is anticipated to induce subtle but significant changes in the oxetane ring's geometry.

-

Ring Puckering: The nearly planar conformation of 3-(nitromethylene)oxetane (puckering angle of 1.23°) is influenced by the sp² hybridized C3 atom. In this compound, where C3 is sp³ hybridized, a more pronounced puckering of the oxetane ring is expected. This is a common feature in 3-substituted oxetanes and arises from increased eclipsing interactions between the substituents and the adjacent methylene groups.

-

Bond Angles: The internal bond angles of the oxetane ring in this compound are expected to remain significantly compressed relative to ideal tetrahedral geometry. However, the C1-C3-C2 angle may slightly increase from the 88.32(9)° observed in the methylene analog due to the change in hybridization and the steric demands of the nitromethyl group.

The following diagram represents the theoretical molecular structure of this compound, providing a visual reference for the subsequent discussion of its experimental determination.

Caption: Theoretical molecular structure of this compound.

Section 2: Experimental Determination of Crystal Structure

The definitive elucidation of the three-dimensional arrangement of atoms and the precise bond angles of this compound requires single-crystal X-ray diffraction. The following protocol outlines a self-validating system for achieving this, from synthesis to data refinement.

Synthesis and Crystallization

The synthesis of this compound can be achieved via the condensation of nitromethane with oxetan-3-one. The subsequent and most critical step is the growth of single crystals suitable for X-ray diffraction.

Protocol for Crystallization:

-

Material Purification: The synthesized this compound must be purified to the highest possible degree, typically by column chromatography, to remove any impurities that may inhibit crystallization.

-

Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. Common solvents for small organic molecules include hexane, ethyl acetate, dichloromethane, methanol, and acetone. The ideal solvent is one in which the compound is sparingly soluble.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

-

X-ray Diffraction Workflow

The following workflow outlines the process of determining the crystal structure from a suitable single crystal.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Steps:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the reflections. This step also involves corrections for experimental factors such as absorption.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and determine the precise atomic positions, bond lengths, and bond angles.

-

Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Section 3: Conclusion and Future Directions

While an experimentally determined crystal structure of this compound is not yet available in the public domain, a detailed analysis of its close analog, 3-(nitromethylene)oxetane, provides significant insight into its likely molecular geometry. The inherent ring strain of the oxetane core is expected to dominate the structure, leading to compressed internal bond angles. The key structural difference will likely be a more pronounced puckering of the ring due to the sp³ hybridization of the substituted carbon.

The experimental protocol detailed in this guide provides a clear and robust pathway for the definitive structural elucidation of this compound. The resulting crystallographic data would be of significant value to medicinal chemists and materials scientists, providing a deeper understanding of the subtle yet impactful structural consequences of incorporating this unique moiety into larger molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methyl-3-(nitromethyl)oxetane. National Center for Biotechnology Information. [Link]

-

Widmann, T., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(9), 3479-3489. [Link]

-

Widmann, T. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

LookChem. This compound. [Link]

-

Widmann, T., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances. [Link]

-

PubChemLite. 3-(nitromethylene)oxetane (C4H5NO3). [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]

Sources

The Versatile Reactivity of the Nitromethyl Group in 3-(Nitromethyl)oxetane: A Synthetic Chemist's Guide

An In-depth Technical Guide

Abstract

The 3-(nitromethyl)oxetane scaffold represents a convergence of two powerful chemical motifs: the strained, polar oxetane ring and the synthetically versatile nitro group. The oxetane moiety has gained immense traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] The nitromethyl group, a classic functional handle, provides a gateway to a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity inherent to the nitromethyl group when attached to the C3 position of an oxetane ring. We will dissect key transformations, including reductions to primary amines, Nef reactions to aldehydes, and various carbon-carbon bond-forming strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Introduction: The Strategic Value of this compound

The incorporation of small, sp³-rich, polar motifs is a cornerstone of modern drug design. The oxetane ring, a four-membered cyclic ether, fits this description perfectly. Its inherent ring strain (~25.5 kcal/mol) and the Lewis basicity of its oxygen atom make it a potent hydrogen bond acceptor, often more so than less strained ethers or even some carbonyl groups.[4] This polarity can enhance aqueous solubility, a critical parameter for drug candidates.[5] Furthermore, its compact, three-dimensional structure can improve binding selectivity and provides a novel intellectual property landscape.[2][6]

When this privileged heterocycle is functionalized with a nitromethyl group at the 3-position, it becomes a uniquely powerful building block. The nitro group is one of the most versatile functional groups in organic synthesis, serving as a precursor to amines, carbonyls, and as a potent electron-withdrawing group that activates adjacent protons for C-C bond formation. The stability of the oxetane ring is generally robust, though it is sensitive to strongly acidic or certain reductive conditions which can cause ring-opening.[7][8] This guide will elucidate the primary reaction pathways available for the nitromethyl group, providing the causal logic behind procedural choices and detailed protocols for practical application.

Synthesis of the Core Scaffold

The most common entry point to this compound derivatives is via the functionalization of commercially available oxetan-3-one. The classical Henry (nitroaldol) reaction is a direct and efficient method.

The Henry Reaction: A Gateway to β-Nitro Alcohols

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[9][10] In this context, nitromethane serves as the nucleophile after deprotonation, attacking the electrophilic carbonyl of oxetan-3-one.

Mechanism Insight: The reaction is initiated by a base (e.g., an amine or hydroxide) abstracting the acidic α-proton from nitromethane (pKa ≈ 10.2 in water) to form a resonance-stabilized nitronate anion.[11] This nucleophilic anion then adds to the carbonyl carbon of oxetan-3-one. A subsequent workup protonates the resulting alkoxide to yield the β-nitro alcohol, 3-hydroxy-3-(nitromethyl)oxetane. All steps of the Henry reaction are reversible.[9]

-

To a stirred solution of oxetan-3-one (1.0 eq) in nitromethane (5.0 eq) at 0 °C, add triethylamine (0.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of oxetan-3-one.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess nitromethane and triethylamine.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-hydroxy-3-(nitromethyl)oxetane as the final product.

This intermediate can be used directly or dehydrated under appropriate conditions to form 3-(nitromethylene)oxetane, an excellent Michael acceptor used in the synthesis of energetic materials and other 3,3-disubstituted oxetanes.[12][13]

Key Transformations of the Nitromethyl Group

The true synthetic power of this compound lies in the multifaceted reactivity of the nitro group. The following sections detail the most critical and widely applied transformations.

Reduction to 3-(Aminomethyl)oxetane: Accessing a Privileged Amine

The conversion of a nitro group to a primary amine is arguably its most valuable transformation in medicinal chemistry. The resulting 3-(aminomethyl)oxetane is a highly sought-after building block, as the oxetane ring can favorably modulate the pKa of the adjacent amine, influencing its binding and pharmacokinetic properties.[5][6]

This is often the method of choice due to its clean reaction profile and high yields.[14]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and common choice for both aliphatic and aromatic nitro reductions.[14] Raney Nickel is an alternative, particularly useful if the substrate contains sensitive functionalities like aryl halides, where Pd/C might cause unwanted dehalogenation.[14]

-

Solvent: Protic solvents like methanol or ethanol are typically used as they readily dissolve the substrate and facilitate the reaction on the catalyst surface.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reductant. Transfer hydrogenation using sources like ammonium formate can also be employed for setups not equipped for high-pressure reactions.

-

In a pressure-rated hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-60 psi (4-5 bar).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetane, which can be purified further if necessary.

While catalytic hydrogenation is common, classical chemical reduction methods are also effective.

-

Iron in Acidic Media (Fe/HCl): This method is robust, inexpensive, and preferred in industrial settings. The reaction generates FeCl₂ which hydrolyzes to release HCl, meaning only a catalytic amount of acid is needed to initiate the process.

-

Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent effective for aliphatic nitro compounds.[14] However, its high reactivity requires careful handling and anhydrous conditions, and it may be incompatible with other functional groups. Over-reduction or ring-opening of the oxetane could be a concern, necessitating careful temperature control.[7]

The Nef Reaction: Conversion to Oxetane-3-carbaldehyde

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its nitronate salt.[15][16] This reaction is a powerful tool for converting this compound into oxetane-3-carbaldehyde, another versatile synthetic intermediate.[17][18][19]

Mechanism Insight: The process is a two-stage affair. First, the nitroalkane is treated with a base (e.g., NaOH, NaOMe) to quantitatively form the sodium nitronate salt. This pre-formed salt is then added slowly to a cold, strong mineral acid like sulfuric acid. Protonation on oxygen forms a nitronic acid, which is further protonated and then attacked by water. A series of steps involving elimination and rearrangement ultimately releases nitrous oxide (N₂O) and the desired carbonyl compound.[15][20] Performing the reaction in this sequence (salt formation then acidification) is critical to prevent side reactions that can occur if the nitroalkane is mixed directly with acid.[16][21]

-

Dissolve this compound (1.0 eq) in methanol at 0 °C.

-

Add a solution of sodium methoxide (1.05 eq) in methanol dropwise to form the sodium nitronate salt. Stir for 1 hour at 0 °C.

-

In a separate flask, prepare a solution of 4 M sulfuric acid, cooled to -5 °C.

-

Add the cold nitronate salt solution dropwise to the vigorously stirred sulfuric acid solution, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude oxetane-3-carbaldehyde. Purification is typically achieved by distillation or column chromatography.

Carbon-Carbon Bond Formation

The acidity of the α-proton on the nitromethyl group (pKa ≈ 17 in DMSO) allows for its use as a carbon nucleophile in various C-C bond-forming reactions.[9]

-

Henry Reaction: The nitronate of this compound can itself be used as a nucleophile to attack other aldehydes or ketones, extending the carbon chain. This is a powerful method for creating complex β-nitro alcohols.

-

Michael Addition: As a soft nucleophile, the nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, esters, or nitriles, forming γ-nitro carbonyl compounds. These products are valuable precursors to 1,4-dicarbonyl compounds after a subsequent Nef reaction.[20]

Cycloaddition Reactions

While not a direct reaction of the nitromethyl group, it can be readily converted into a precursor for [3+2] cycloadditions. Dehydration of the primary nitroalkane (often via its nitronate) can generate a nitrile oxide in situ. This highly reactive 1,3-dipole can then undergo cycloaddition with alkenes or alkynes to furnish isoxazolines and isoxazoles, respectively, which are important heterocyclic motifs in drug discovery.[22][23]

Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Product | Synthetic Value |

| Reduction | H₂, Pd/C, MeOH, 50 psi | 3-(Aminomethyl)oxetane | Access to a key amine building block for medicinal chemistry.[5] |

| Nef Reaction | 1. NaOMe, MeOH; 2. H₂SO₄, <0 °C | Oxetane-3-carbaldehyde | Conversion to a versatile aldehyde for further functionalization.[17] |

| Henry Reaction | Base (e.g., Et₃N), Aldehyde/Ketone | β-Nitro alcohol | Carbon chain elongation and introduction of new stereocenters.[9] |

| [3+2] Cycloaddition | Dehydrating agent (e.g., POCl₃), Dipolarophile | Isoxazoline/Isoxazole | Construction of five-membered heterocyclic rings.[23] |

Conclusion

This compound is a building block of significant strategic importance. The oxetane ring provides desirable physicochemical properties for drug discovery, while the nitromethyl group offers unparalleled synthetic flexibility. Through well-established reactions such as catalytic hydrogenation, the Nef reaction, and various carbon-carbon bond-forming strategies, chemists can access a rich diversity of functionalized oxetane derivatives. Understanding the causality behind experimental choices—from catalyst selection in reductions to the strict procedural order in the Nef reaction—is paramount to successfully harnessing the full potential of this versatile scaffold. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this valuable motif into their research and development programs.

References

- Vertex AI Search Grounding API, Nitro Reduction - Common Conditions.

- Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing.

- ResearchGate, Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.

- NCERT, Amines.

- Armstrong, F. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH.

- ChemRxiv, Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Frontiers, Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

- Graham, D. P., & Spiegler, L. (1958). U.S. Patent No. 2,823,235. Washington, DC: U.S. Patent and Trademark Office.

- Materials Advances (RSC Publishing), 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.

- Wikipedia, Nef reaction.

- Chemeurope.com, Nef reaction.

- Organic Reactions, Nef Reaction.

- ChemicalBook, oxetane-3-carbaldehyde CAS#: 1305207-52-6.

- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.

- Wikipedia, Henry reaction.

- Organic Chemistry Portal, Nef Reaction.

- Whale corp, oxetane-3-carbaldehyde.

- NIH, Oxetanes: formation, reactivity and total syntheses of natural products.

- Hogg, D. R., et al. (1978). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2.

- NIH PubMed Central, Applications of oxetanes in drug discovery and medicinal chemistry.

- Organic Chemistry Portal, Henry Reaction.

- YouTube, Nef reaction.

- ResearchGate, Oxetanes in Drug Discovery Campaigns | Request PDF.

- Semantic Scholar, Oxetanes in Drug Discovery Campaigns.

- ResearchGate, Applications of oxetanes in drug discovery and medicinal chemistry.

- Lecture Notes, The [3+2]Cycloaddition Reaction.

- Beilstein Journals, Oxetanes: formation, reactivity and total syntheses of natural products.

- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.

- Professor Dave Explains. (2022). Henry Reaction. YouTube.

- RSC Publishing, Green Chemistry.

- Connect Journals, SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Jaroszewski, J. W., et al. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI.

- Google Patents, CN102212044A - Synthesis method for oxetane compounds.

- ResearchGate, Transition state geometries of the different cycloaddition reaction pathways between.

- Benchchem, A Comparative Analysis of the Reactivity of 3-Methyl-3-oxetanemethanol and Other Oxetane Derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. Henry Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 13. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. Nef reaction - Wikipedia [en.wikipedia.org]

- 16. Nef_reaction [chemeurope.com]

- 17. researchgate.net [researchgate.net]

- 18. oxetane-3-carbaldehyde CAS#: 1305207-52-6 [amp.chemicalbook.com]

- 19. oxetane-3-carbaldehyde-Whale corp - conglomerate focused on the research and production of pharmaceutical chemicals [whalecorporation.com]

- 20. youtube.com [youtube.com]

- 21. Nef Reaction [organic-chemistry.org]

- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Michael Acceptor Properties of 3-(Nitromethylene)oxetane

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-(nitromethylene)oxetane, with a particular focus on its properties as a Michael acceptor. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique chemical characteristics of this versatile building block. The guide delves into the underlying principles of its reactivity, provides detailed experimental protocols, and explores its potential in covalent inhibitor design and the synthesis of novel chemical entities.

Introduction: The Emergence of 3-(Nitromethylene)oxetane

The oxetane motif has garnered significant interest in medicinal chemistry and materials science due to its unique conformational constraints and its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] Among the various functionalized oxetanes, 3-(nitromethylene)oxetane stands out as a highly versatile and reactive building block.[2] First prepared in 2008 by Wuitschik through the condensation of nitromethane and oxetan-3-one, this compound has proven to be an exceptional Michael acceptor, readily reacting with a diverse range of nucleophiles.[2]

The potent electron-withdrawing nature of the nitro group renders the exocyclic double bond of 3-(nitromethylene)oxetane highly electrophilic, making it susceptible to conjugate addition by a variety of soft nucleophiles. This reactivity has been exploited in the synthesis of 3,3-disubstituted oxetanes, peptidomimetics, and energetic materials.[2][3] This guide will provide an in-depth exploration of the Michael acceptor properties of 3-(nitromethylene)oxetane, offering both theoretical insights and practical guidance for its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-(nitromethylene)oxetane is essential for its effective use and safe handling.

| Property | Value | Reference |

| CAS Number | 922500-95-6 | [4] |

| Molecular Formula | C₄H₅NO₃ | [4] |

| Molecular Weight | 115.08 g/mol | [4] |

| Appearance | Colorless to off-white solid | |

| Melting Point | 41-43 °C | |

| Density | 1.550 g/cm³ (at room temperature) |

Synthesis of 3-(Nitromethylene)oxetane

The synthesis of 3-(nitromethylene)oxetane is typically achieved through a Henry (nitroaldol) reaction between oxetan-3-one and nitromethane, followed by dehydration.

Conceptual Workflow for Synthesis

Caption: Synthetic route to 3-(nitromethylene)oxetane.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

-

Oxetan-3-one

-

Nitromethane

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent) at room temperature, add a catalytic amount of triethylamine (e.g., 6 drops).

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Dilute the mixture with dichloromethane and cool to -78 °C.

-

Add triethylamine (4.4 eq) followed by the dropwise addition of methanesulfonyl chloride (3.0 eq).

-

Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(nitromethylene)oxetane as a colorless to off-white solid.

Michael Acceptor Reactivity

The core of 3-(nitromethylene)oxetane's utility lies in its exceptional reactivity as a Michael acceptor. The electron-withdrawing nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.

General Reaction Scheme

Caption: General mechanism of Michael addition.

Reactivity with Various Nucleophiles

3-(Nitromethylene)oxetane has been shown to react with a diverse range of nucleophiles, including:

-

Nitrogen Nucleophiles: Amines, anilines, and heterocycles such as tetrazoles readily undergo aza-Michael addition.[2][3] These reactions are often carried out at elevated temperatures (e.g., 65 °C) in solvents like acetonitrile, leading to quantitative conversion.[2]

-

Carbon Nucleophiles: Organocuprates and enolates can be employed to form new carbon-carbon bonds.[6]

-

Sulfur Nucleophiles: Thiols are excellent nucleophiles for this reaction, a property that is particularly relevant for its application as a covalent warhead targeting cysteine residues in proteins.

Thiol-Michael Addition: A Gateway to Covalent Modification

The reaction of 3-(nitromethylene)oxetane with thiols, such as the side chain of cysteine or N-acetylcysteine, is of significant interest in drug discovery for the development of targeted covalent inhibitors.

General Protocol for Thia-Michael Addition (Adapted from a similar procedure): [7]

Materials:

-

3-(Nitromethylene)oxetane

-

N-acetyl-L-cysteine

-

Ethanol or acetonitrile

-

Phosphate-buffered saline (PBS)

Procedure:

-

In a suitable reaction vessel, dissolve 3-(nitromethylene)oxetane (1.0 eq) and N-acetyl-L-cysteine (1.0 eq) in ethanol or acetonitrile.

-

The reaction can be conducted at room temperature or heated to 50 °C with magnetic stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H-NMR spectroscopy.

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with cold solvent.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the product purified by an appropriate method such as column chromatography or recrystallization.

Kinetic Considerations:

Application as a Covalent Warhead in Drug Discovery

The ability of 3-(nitromethylene)oxetane to react with cysteine residues makes it an attractive "warhead" for the design of targeted covalent inhibitors. Covalent inhibitors can offer several advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.

Targeting Cysteine Residues in Proteins

Cysteine is a relatively rare amino acid, and its thiol side chain is often found in the active sites of enzymes or in allosteric regulatory sites. The nucleophilicity of the cysteine thiol can be exploited by electrophilic warheads like 3-(nitromethylene)oxetane to form a stable covalent bond, leading to irreversible inhibition of the target protein.

Example Application: Targeting KEAP1